![molecular formula C21H19ClN6O3 B2407399 (5-氯-2-甲氧基苯基)(4-(3-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)甲酮 CAS No. 1105219-73-5](/img/structure/B2407399.png)
(5-氯-2-甲氧基苯基)(4-(3-(呋喃-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
含有1,2,4-三唑并[4,3-b]哒嗪核心的化合物已被发现具有强效的抗癌活性 . 例如,某些衍生物已显示出对MDA-MB-231细胞和MCF-7细胞具有有效的IC50值 .
抗菌活性
这些化合物也具有显著的抗菌特性 . 它们可以在生物系统中与多种酶和受体结合,显示出多种生物活性 .
镇痛和抗炎活性
1,2,4-三唑并[4,3-b]哒嗪核心也与镇痛和抗炎活性有关 . 这使其成为开发新型止痛药和抗炎药的潜在候选药物。
抗氧化活性
含有这种核心的化合物已被发现具有抗氧化活性 . 它们可以减少或消除自由基,从而保护细胞免受氧化损伤 .
抗病毒活性
1,2,4-三唑并[4,3-b]哒嗪核心与抗病毒特性有关 . 这表明它在开发新型抗病毒药物方面的潜在应用。
酶抑制
这些化合物已被发现抑制多种酶,包括碳酸酐酶、胆碱酯酶、碱性磷酸酶、抗脂肪酶和芳香酶 . 这使其成为开发新型酶抑制剂药物的潜在候选药物。
抗结核剂
含有1,2,4-三唑并[4,3-b]哒嗪核心的化合物已被发现具有抗结核活性 . 这表明它在治疗结核病方面的潜在应用。
作用机制
Target of Action
The compound (5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including cellular metabolism, neurotransmission, and pH regulation .
Mode of Action
The compound’s mode of action is likely to involve binding to its target enzymes, thereby modulating their activity . The presence of the triazole and thiadiazine moieties in the compound’s structure may allow it to form specific interactions with different target receptors . .
Biochemical Pathways
The compound’s interaction with its target enzymes could potentially affect various biochemical pathways. For instance, inhibition of carbonic anhydrase could disrupt the regulation of pH and fluid balance in the body . Similarly, modulation of cholinesterase activity could impact neurotransmission, particularly in the nervous system . The specific pathways affected by this compound and their downstream effects would depend on the exact nature of its interaction with its targets .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well characterized. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. In silico pharmacokinetic and molecular modeling studies could provide valuable insights into these aspects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. For instance, if the compound acts as an inhibitor of its target enzymes, it could potentially reduce their activity, leading to alterations in the cellular processes they regulate . .
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c1-30-16-5-4-14(22)13-15(16)21(29)27-10-8-26(9-11-27)19-7-6-18-23-24-20(28(18)25-19)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBKGFQODILJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
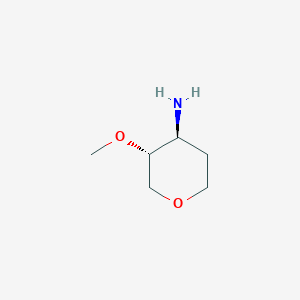

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)
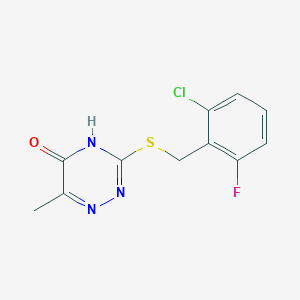
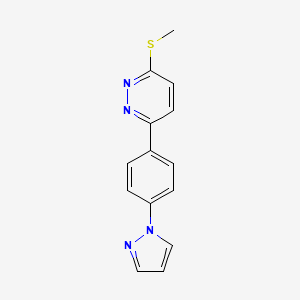
![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)
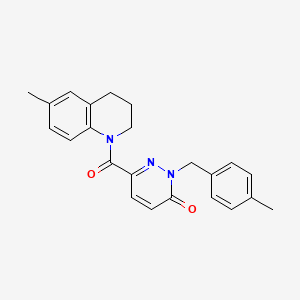
![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)

![3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2407330.png)
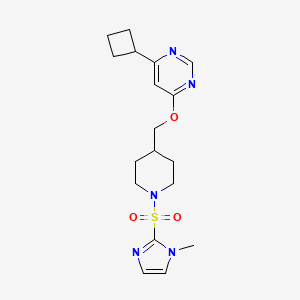


![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
